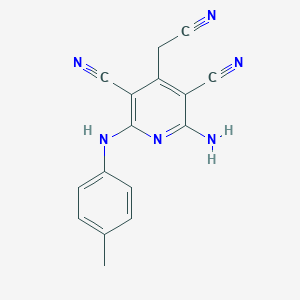
2-Amino-4-(cyanomethyl)-6-(4-methylanilino)pyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(cyanomethyl)-6-(4-methylanilino)pyridine-3,5-dicarbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a pyridine ring substituted with amino, cyanomethyl, and methylphenylamino groups, making it a versatile molecule for synthetic and application purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(cyanomethyl)-6-(4-methylanilino)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as nitriles and amines under acidic or basic conditions.
Substitution Reactions: The introduction of the amino and cyanomethyl groups can be achieved through nucleophilic substitution reactions. For example, the amino group can be introduced using ammonia or an amine, while the cyanomethyl group can be added using cyanomethyl reagents.
Aromatic Substitution: The 4-methylphenylamino group can be introduced through an aromatic substitution reaction, often using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to scale up the production efficiently.
化学反应分析
Types of Reactions
2-Amino-4-(cyanomethyl)-6-(4-methylanilino)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The nitrile groups can be reduced to amines or other functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups may yield nitro derivatives, while reduction of the nitrile groups may produce primary amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties. Research into its pharmacological potential could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or dyes, due to its unique structural features.
作用机制
The mechanism by which 2-Amino-4-(cyanomethyl)-6-(4-methylanilino)pyridine-3,5-dicarbonitrile exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
- 2-Amino-4-(cyanomethyl)-6-[(4-chlorophenyl)amino]pyridine-3,5-dicarbonitrile
- 2-Amino-4-(cyanomethyl)-6-[(4-methoxyphenyl)amino]pyridine-3,5-dicarbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-4-(cyanomethyl)-6-(4-methylanilino)pyridine-3,5-dicarbonitrile may offer unique properties such as enhanced stability, specific reactivity, or improved biological activity due to the presence of the 4-methylphenyl group. This makes it a compound of interest for further research and development.
属性
分子式 |
C16H12N6 |
|---|---|
分子量 |
288.31 g/mol |
IUPAC 名称 |
2-amino-4-(cyanomethyl)-6-(4-methylanilino)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H12N6/c1-10-2-4-11(5-3-10)21-16-14(9-19)12(6-7-17)13(8-18)15(20)22-16/h2-5H,6H2,1H3,(H3,20,21,22) |
InChI 键 |
QRHIXGRKPXHXFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=C(C(=C(C(=N2)N)C#N)CC#N)C#N |
溶解度 |
1.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 4-methyl-2-[(4-methylbenzoyl)amino]pentanoate](/img/structure/B256543.png)
![2-(4-ethyl-1-piperazinyl)-3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B256545.png)

![(9E)-9-(phenylhydrazinylidene)indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B256547.png)
![2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B256553.png)
![1,4-Bis[(2,4,5-trimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B256564.png)


![4-oxo-2-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-5,6-dihydro-1,3-thiazine-6-carboxylic acid](/img/structure/B256569.png)

![5-nitro-1-N',3-N'-bis[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzene-1,3-dicarbohydrazide](/img/structure/B256573.png)
![2-{4-nitrophenoxy}-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B256574.png)
![2-(Dimethylamino)ethyl 4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B256577.png)
![N-ethyl-N-(2-hydroxyethyl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B256578.png)
